1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea
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Overview
Description
1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea is an organic compound with the empirical formula C17H20N2O5 and a molecular weight of 332.35 g/mol . This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a urea moiety. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea typically involves the reaction of 3,4-dimethoxybenzylamine with phosgene or a phosgene equivalent, followed by the addition of another equivalent of 3,4-dimethoxybenzylamine . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
1,3-Bis[(3,4-dimethoxyphenyl)methyl]urea can be compared with other similar compounds such as:
Bisdemethoxycurcumin: Another compound with methoxy groups, used for its anti-inflammatory and anticancer properties.
4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride: A compound with similar structural features, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-bis[(3,4-dimethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-23-15-7-5-13(9-17(15)25-3)11-20-19(22)21-12-14-6-8-16(24-2)18(10-14)26-4/h5-10H,11-12H2,1-4H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRRNQMCACGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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